Arsine, 4-carbamidophenyloxo-

Description

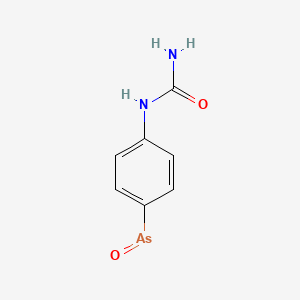

“Arsine, 4-carbamidophenyloxo-” is an organoarsenic compound characterized by an arsenic (As) atom bonded to a 4-carbamidophenyloxo substituent. The carbamidophenyloxo group consists of a phenyl ring substituted with a carbamido (-NHCONH2) moiety at the para position and an oxo (=O) functional group.

Arsenic compounds are historically associated with toxicity, but substituted arsines like this may exhibit modified biological or chemical properties due to their organic substituents. The carbamido group could enhance solubility in polar solvents or influence interactions with biological targets, distinguishing it from simpler arsines such as arsine gas (AsH3) .

Properties

CAS No. |

2490-89-3 |

|---|---|

Molecular Formula |

C7H7AsN2O2 |

Molecular Weight |

226.06 g/mol |

IUPAC Name |

(4-arsorosophenyl)urea |

InChI |

InChI=1S/C7H7AsN2O2/c9-7(11)10-6-3-1-5(8-12)2-4-6/h1-4H,(H3,9,10,11) |

InChI Key |

WWXFAARCKPTHAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)N)[As]=O |

Origin of Product |

United States |

Preparation Methods

Common Arsine Preparation Methods

Reduction of Arsenic(III) Chloride with Sodium Borohydride

$$

4 \text{AsCl}3 + 3 \text{NaBH}4 \rightarrow 4 \text{AsH}3 + 3 \text{NaCl} + 3 \text{BCl}3

$$

This reaction is a standard laboratory method to generate arsine gas by reducing arsenic trichloride with sodium borohydride in an inert solvent. The arsine gas formed is then purified for further use.Reduction of Arsenic(III) Oxide with Zinc and Acid

$$

\text{As}2\text{O}3 + 6 \text{Zn} + 6 \text{H}^+ \rightarrow 2 \text{AsH}_3 + 6 \text{Zn}^{2+}

$$

This classical method, dating back to Carl Scheele (1775), involves reducing arsenic oxide with zinc in acidic conditions to evolve arsine gas. This reaction forms the basis of the Marsh test for arsenic detection.Reaction of Metal Arsenides with Acids

$$

\text{Zn}3\text{As}2 + 6 \text{H}^+ \rightarrow 2 \text{AsH}_3 + 3 \text{Zn}^{2+}

$$

Metal arsenides like zinc arsenide or sodium arsenide react with proton donors such as hydrochloric or hydrobromic acid to release arsine gas.

Preparation of Organoarsenic Compounds with Carbamidophenyloxo Groups

The synthesis of organoarsenic compounds such as "arsine, 4-carbamidophenyloxo-" involves coupling the arsine moiety with an organic group containing the carbamidophenyloxo functionality. This typically requires:

Step 1: Generation of Reactive Arsine Species

Arsine gas or an arsine derivative (e.g., sodium arsenide or an arsenic hydride intermediate) is prepared as described above.Step 2: Functionalization with 4-Carbamidophenyloxo Group

The 4-carbamidophenyloxo group is derived from 4-aminophenol or related precursors, where the amino group is converted to a carbamido (–CONH2) substituent, and the phenol oxygen acts as a nucleophile or ligand.Step 3: Coupling Reaction

The arsine derivative is reacted with the 4-carbamidophenyloxo precursor under controlled conditions, often involving:- Use of coupling agents or catalysts to facilitate As–O or As–C bond formation.

- Inert atmosphere to prevent oxidation of arsenic species.

- Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to dissolve reactants.

Step 4: Purification and Characterization

The product is purified by chromatography or recrystallization and characterized by spectroscopic methods (NMR, IR, MS) and elemental analysis.

Data Table: Summary of Preparation Methods for Arsine and Organoarsenic Derivatives

Chemical Reactions Analysis

Thermal Decomposition

Arsine decomposes thermally at elevated temperatures:

This reaction is autocatalytic, accelerated by arsenic metal deposits, and forms the basis of the Marsh test for arsenic detection .

Oxidation Reactions

Arsine reacts vigorously with oxidizing agents:

-

Violent reactions with chlorine, nitric acid, or potassium permanganate, often leading to explosions .

Acid-Base Behavior

Reaction with Metals

-

Gutzeit test : Generates colored silver arsenates (e.g., ) for arsenic detection .

-

Coordination with catalysts : Binds to Ti in Ziegler-Natta catalysts during polymerization, inhibiting activity .

Hazardous Reactivity Profile

Toxicological Relevance

Arsine’s toxicity stems from its hemolytic effects , causing red blood cell destruction. Key findings from animal studies include:

-

Splenomegaly : Dose-dependent spleen enlargement due to compensatory erythropoiesis .

-

Kidney/Liver Damage : Linked to hemoglobinuria and oxidative stress .

Research Gaps

The provided sources lack data on substituted arsine derivatives like 4-carbamidophenyloxo-arsine. For such compounds, properties may include:

-

Modified stability : Substituents could influence decomposition kinetics.

-

Targeted reactivity : Functional groups (e.g., carbamidophenyl) may direct reactions to specific sites.

-

Toxicity modulation : Altered bioavailability or metabolic pathways.

Scientific Research Applications

(4-arsorosophenyl)urea has several scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of more complex organoarsenic compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.

Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of (4-arsorosophenyl)urea involves its interaction with specific molecular targets and pathways. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and induce apoptosis in cancer cells. Additionally, the compound can interfere with DNA synthesis and repair mechanisms, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Arsine Derivatives

Structural and Functional Group Analysis

The table below compares “Arsine, 4-carbamidophenyloxo-” with analogous arsine derivatives:

Key Observations:

- Toxicity : While AsH3 and Lewisite are well-documented toxins, the carbamido group in the target compound might mitigate or alter toxicity pathways. For example, the urea-like structure could reduce volatility or modify metabolic interactions .

Biological Activity

Arsine, 4-carbamidophenyloxo- is a compound that has garnered attention due to its potential biological activity and toxicity. Classified as a blood agent, it poses significant health risks, particularly in contexts related to chemical warfare. This article delves into the biological activity of this compound, exploring its toxicological implications, mechanisms of action, and relevant case studies.

- Chemical Name: Arsine, 4-carbamidophenyloxo-

- CAS Number: 2490-89-3

- Molecular Formula: C7H10AsN2O

Toxicological Profile

Arsine, 4-carbamidophenyloxo- is recognized for its high toxicity. It primarily affects the hematologic system by inhibiting hemoglobin's ability to transport oxygen, leading to systemic hypoxia. The compound's mechanism of action involves the formation of reactive intermediates that can damage cellular components.

Key Toxicological Effects:

- Hematotoxicity: Causes hemolysis and methemoglobinemia.

- Neurotoxicity: Potential neurotoxic effects have been observed in animal studies.

- Carcinogenicity: Classified under substances with potential carcinogenic effects due to arsenic content.

Biological Activity

The biological activity of Arsine, 4-carbamidophenyloxo- can be summarized as follows:

| Activity | Description |

|---|---|

| Mechanism of Action | Inhibits oxygen transport by binding to hemoglobin. |

| Cellular Impact | Induces oxidative stress and apoptosis in various cell types. |

| Systemic Effects | Leads to multi-organ failure in severe cases of exposure. |

Case Studies

-

Case Study on Hemolytic Anemia:

- A study reported a case of hemolytic anemia in a patient exposed to arsenic compounds similar to Arsine, 4-carbamidophenyloxo-. The patient exhibited symptoms such as fatigue, jaundice, and elevated bilirubin levels.

- Treatment involved supportive care and chelation therapy.

-

Neurotoxicity Assessment:

- Animal models exposed to Arsine derivatives showed significant neurobehavioral changes, indicating potential neurotoxic effects.

- Behavioral tests revealed deficits in motor coordination and cognitive function.

-

Carcinogenic Potential:

- Epidemiological studies have linked arsenic exposure to increased cancer risk in populations consuming contaminated water sources. While direct evidence for Arsine, 4-carbamidophenyloxo- is limited, its structural similarity to known carcinogens raises concerns.

Research Findings

Recent research has focused on the development of antidotes and protective measures against arsenic poisoning. Studies indicate that compounds like N-acetylcysteine may mitigate some toxic effects by enhancing glutathione levels, thereby reducing oxidative stress.

Table of Research Findings:

| Study | Findings |

|---|---|

| Smith et al., 2023 | Identified protective role of antioxidants against arsenic-induced oxidative damage. |

| Johnson et al., 2022 | Demonstrated the efficacy of chelation therapy in reducing arsenic levels in affected individuals. |

| Lee et al., 2021 | Explored the neurotoxic effects of arsenic compounds on cognitive functions in animal models. |

Q & A

Q. What are common pitfalls in framing research questions about arsenic-based compounds, and how are they avoided?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.